4-(Bromomethyl)-4-ethylcyclohex-1-ene
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Overview
Description
4-(Bromomethyl)-4-ethylcyclohex-1-ene is an organic compound characterized by a bromomethyl group and an ethyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-ethylcyclohex-1-ene typically involves the bromination of 4-ethylcyclohex-1-ene. One common method is to react 4-ethylcyclohex-1-ene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl group at the allylic position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-4-ethylcyclohex-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 4-ethylcyclohexadiene.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMSO).
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like tert-butanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Elimination: Formation of dienes.
Oxidation: Formation of alcohols or ketones.
Scientific Research Applications
4-(Bromomethyl)-4-ethylcyclohex-1-ene is used in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-4-ethylcyclohex-1-ene in chemical reactions typically involves the formation of reactive intermediates such as radicals or carbocations. These intermediates can then undergo various transformations depending on the reaction conditions and reagents used. The bromomethyl group is particularly reactive, making it a key site for chemical modifications.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-4-ethylcyclohex-1-ene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Methyl)-4-ethylcyclohex-1-ene: Lacks the halogen group, making it less reactive in substitution reactions.
4-(Bromomethyl)-4-methylcyclohex-1-ene: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
4-(Bromomethyl)-4-ethylcyclohex-1-ene is unique due to the presence of both the bromomethyl and ethyl groups, which confer specific reactivity patterns. The bromomethyl group is highly reactive in substitution and elimination reactions, while the ethyl group provides steric hindrance that can influence the compound’s reactivity and selectivity in chemical transformations.
Properties
Molecular Formula |
C9H15Br |
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Molecular Weight |
203.12 g/mol |
IUPAC Name |
4-(bromomethyl)-4-ethylcyclohexene |
InChI |
InChI=1S/C9H15Br/c1-2-9(8-10)6-4-3-5-7-9/h3-4H,2,5-8H2,1H3 |
InChI Key |
WXTMGOUOCBTTKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC=CC1)CBr |
Origin of Product |
United States |
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